molecular formula C29H26ClN3O2S2 B2572876 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride CAS No. 1219145-60-4

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride

Cat. No. B2572876
CAS RN: 1219145-60-4
M. Wt: 548.12
InChI Key: FXHUVKFBYFPCDR-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial Activity

Research into related benzothiazole and pyridine derivatives highlights their antimicrobial potential. For instance, the synthesis and antimicrobial activity assessment of new pyridine derivatives incorporating benzothiazole and thieno[2,3-c]pyridine structures have shown variable and modest activity against bacterial and fungal strains. This suggests that modifications to the benzothiazole and pyridine cores, such as in the specified compound, could yield significant antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Molecular Structure Analysis

The detailed structural analysis of benzothiazole and pyridine derivatives has been a focal point of research, which includes studying their conformations and supramolecular aggregation. Such studies are crucial for understanding the interactions that these molecules can have with biological targets, which in turn could inform the development of new therapeutic agents (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Anticancer Activity

Compounds with a benzothiazole backbone, similar to the specified chemical, have been investigated for their anticancer activities. The synthesis and evaluation of tetrahydrothieno[2,3-c]pyridine derivatives, for instance, have revealed promising anticancer properties, highlighting the potential of such compounds in therapeutic applications. These findings suggest that the specified compound could also possess anticancer capabilities that merit further exploration (Rao, Rao, & Prasad, 2018).

Synthesis and Characterization

The synthesis and characterization of benzothiazole and pyridine derivatives are essential for developing novel compounds with potential bioactivity. Research into methods for synthesizing these compounds, including the use of microwave-assisted techniques, provides valuable insights into how the specified compound might be synthesized for further study (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of This compound tuberculosis , indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that this compound affects pathways related to the growth and survival of M. tuberculosis.

Result of Action

The molecular and cellular effects of This compound tuberculosis , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not detailed in the search results

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting in vivo studies to evaluate the efficacy and safety of these compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S2.ClH/c1-34-21-13-11-20(12-14-21)27(33)31-29-26(28-30-23-9-5-6-10-24(23)35-28)22-15-16-32(18-25(22)36-29)17-19-7-3-2-4-8-19;/h2-14H,15-18H2,1H3,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUVKFBYFPCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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